molecular formula C18H20FN3O4 B11016688 6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

Cat. No.: B11016688
M. Wt: 361.4 g/mol
InChI Key: WQDCDYDXRJJLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound with the molecular formula C18H20FN3O4 This compound features a pyridazinone core substituted with a fluorophenyl group and an acylated aminohexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Acylation: The resulting intermediate is then acylated with an appropriate acyl chloride to form the desired product.

    Coupling with Aminohexanoic Acid: The final step involves coupling the acylated intermediate with aminohexanoic acid under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and pyridazinone core are believed to play key roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}glycylglycine
  • 3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinylpropanoic acid

Uniqueness

6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group and the acylated aminohexanoic acid moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

IUPAC Name

6-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H20FN3O4/c19-14-7-5-13(6-8-14)15-9-10-17(24)22(21-15)12-16(23)20-11-3-1-2-4-18(25)26/h5-10H,1-4,11-12H2,(H,20,23)(H,25,26)

InChI Key

WQDCDYDXRJJLEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.